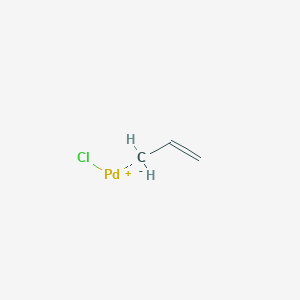

Allylpalladium chloride

Description

Properties

Molecular Formula |

C3H5ClPd |

|---|---|

Molecular Weight |

182.94 g/mol |

IUPAC Name |

chloropalladium(1+);prop-1-ene |

InChI |

InChI=1S/C3H5.ClH.Pd/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |

InChI Key |

PYWFAPLYHPJXPW-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C=C.Cl[Pd+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Allylpalladium Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of allylpalladium chloride dimer, a pivotal reagent and catalyst precursor in organic synthesis and drug development. This document details established synthetic methodologies, thorough characterization protocols, and presents key analytical data in a clear, structured format to aid researchers in their laboratory work.

Introduction

Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable crystalline solid.[1] It serves as a critical precursor for a wide array of palladium catalysts utilized in various organic transformations, including cross-coupling reactions, nucleophilic additions, and carbene chemistry.[1] Its dimeric structure, featuring two allyl groups and two bridging chloride ligands coordinated to palladium centers, is a key aspect of its reactivity. A thorough understanding of its synthesis and a complete characterization are paramount for its effective application in research and development.

Synthesis of Allylpalladium Chloride Dimer

Several synthetic routes to allylpalladium chloride dimer have been established. The most common methods involve the reaction of a palladium(II) source with an allylating agent. Below are detailed protocols for two widely used methods.

Synthesis from Palladium(II) Chloride and Allyl Chloride with Carbon Monoxide

This method involves the reductive carbonylation of a palladium(II) salt in the presence of allyl chloride.

Experimental Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and a sidearm, combine palladium(II) chloride (PdCl₂, 4.44 g, 25 mmol) and sodium chloride (NaCl, 2.96 g, 50 mmol).[2]

-

Add deionized water (20 mL) and methanol (B129727) (60 mL) to the flask and stir the mixture for 10 minutes to form an aqueous solution of Na₂PdCl₄.[2]

-

To this solution, add allyl chloride (7.10 g, 78 mmol) and seal the flask with a septum.[2]

-

Insert a needle connected to a carbon monoxide (CO) cylinder through the septum, ensuring the needle tip is submerged in the solution.[2]

-

Bubble CO through the solution for 1 hour, venting the excess gas through a bubbler attached to the sidearm. A color change from reddish-brown to yellow and the precipitation of a yellow solid will be observed.[2]

-

Pour the resulting yellow suspension into 300 mL of water and extract the product with chloroform (B151607) (3 x 100 mL).[2]

-

Wash the combined chloroform extracts with water (3 x 50 mL) and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[2]

-

Remove the solvent under reduced pressure to yield a yellow solid.[2]

-

Recrystallize the crude product from a chloroform/hexane layered system to obtain pure, yellow, crystalline allylpalladium chloride dimer.[2] A typical yield is around 84%.[2]

Synthesis from Palladium(II) Chloride and Allyl Chloride with 1,5-Cyclooctadiene (B75094)

This alternative method utilizes 1,5-cyclooctadiene to facilitate the reaction, significantly reducing the reaction time.

Experimental Protocol:

-

To a 10 L four-necked flask under a nitrogen atmosphere, add palladium(II) chloride (1200 g), 1,5-cyclooctadiene (806 g), allyl chloride (570 g), and toluene (B28343) (6 L).

-

Stir the mixture at 80 °C for 3 hours.

-

Allow the reaction mixture to cool naturally to 20 °C.

-

Filter the mixture and dry the resulting filter cake to obtain the yellow solid product. This method can achieve yields of up to 98%.

Characterization of Allylpalladium Chloride Dimer

A comprehensive characterization of allylpalladium chloride dimer is essential to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of allylpalladium chloride dimer in solution.

Experimental Protocol for ¹H and ¹³C NMR:

-

Dissolve approximately 20 mg of the synthesized allylpalladium chloride dimer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) in C₆D₆ | Multiplicity |

| anti-H | 2.32 | d |

| syn-H | 3.41 | d |

| CH | Not specified | Not specified |

Note: The central CH proton signal is also expected but not explicitly detailed in the provided reference.[2]

¹³C NMR Data:

The signals for the carbon atoms in the π-allyl palladium moiety are shifted upfield compared to the corresponding carbons in free olefins.[1] The terminal carbons experience a more significant upfield shift (34.9-55.9 ppm) compared to the central carbon (8.0-25.5 ppm).[1]

| Carbon | Chemical Shift Range (δ, ppm) |

| Terminal Allyl Carbons | Upfield shift of 34.9-55.9 ppm vs. olefin |

| Central Allyl Carbon | Upfield shift of 8.0-25.5 ppm vs. olefin |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of the allyl ligand and the overall structure.

Experimental Protocol for FT-IR:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, for air-stable solids, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

-

Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Characteristic IR Data:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C | Stretching | ~1670 |

| O-H (from enol form in a related synthesis) | Stretching | ~3200 |

Note: The provided data is for a related complex, Di-μ-chlorobis[1-(ethoxycarbonyl)-2-hydroxy-η³-allyl]dipalladium, and serves as an example of expected vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complex.

Experimental Protocol for ESI-MS:

-

Dissolve a small amount of the sample in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Introduce the solution into the ESI-MS instrument.

-

Acquire the mass spectrum in the positive ion mode.

-

Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

The mass spectrum is expected to show peaks corresponding to the dimer and its fragments. Due to the isotopic distribution of palladium and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound, which is used to confirm the empirical formula.

Experimental Protocol for Elemental Analysis:

-

Submit a pure, dry sample of the allylpalladium chloride dimer to an analytical laboratory for combustion analysis.

-

The experimentally determined percentages of C and H are compared with the calculated theoretical values.

Theoretical Elemental Composition for C₆H₁₀Cl₂Pd₂:

| Element | Percentage |

| Carbon (C) | 19.70% |

| Hydrogen (H) | 2.76% |

| Chlorine (Cl) | 19.40% |

| Palladium (Pd) | 58.14% |

Commercial samples typically have a purity of ≥98.0% based on carbon content.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of the molecule, including bond lengths and angles.

Experimental Protocol for X-ray Crystallography:

-

Grow suitable single crystals of allylpalladium chloride dimer, for example, by slow evaporation of a saturated solution or by solvent layering.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

Crystallographic Data:

The compound has a dimeric and centrosymmetric structure.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Angle of Allyl Group Plane to Pd-C Square | ~111.5° |

The Pd-C bond distances are all equal.[1]

Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Mechanism of Formation for Allylpalladium Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a pivotal organopalladium compound extensively utilized as a catalyst and precatalyst in a myriad of organic transformations.[1] Its air-stability and predictable reactivity make it an indispensable tool in modern synthetic chemistry, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the mechanisms governing its formation, detailed experimental protocols for its synthesis, and relevant quantitative data.

Core Formation Mechanisms

The synthesis of allylpalladium chloride dimer can be achieved through several distinct pathways, primarily involving the reaction of a palladium(II) source with an allylating agent. The most prevalent mechanisms are detailed below.

1. From Palladium(II) Chloride and an Allyl Halide

This is one of the most common and direct methods for the preparation of allylpalladium chloride dimer. The reaction proceeds through the formation of a more soluble tetrachloropalladate salt, which then reacts with an allyl halide, such as allyl chloride.

The overall reaction is as follows:

2 PdCl₂ + 2 CH₂=CHCH₂Cl → [(η³-C₃H₅)PdCl]₂ + 2 HCl

A key step in this process is the initial formation of a tetrachloropalladate(II) species, such as Na₂PdCl₄ or K₂PdCl₄, by reacting palladium(II) chloride with an alkali metal chloride like sodium chloride or potassium chloride in an aqueous or alcoholic medium.[2] This intermediate is more soluble and reactive than palladium(II) chloride itself. The tetrachloropalladate then reacts with the allyl halide. The reaction can be significantly accelerated by the presence of a reducing agent like carbon monoxide or by using a phase transfer catalyst.[2]

A variation of this method involves the use of 1,5-cyclooctadiene, which has been shown to accelerate the reaction between palladium chloride and allyl chloride, reducing the reaction time from 25 hours to 3 hours.[3]

2. Transmetalation with Allyl Organometallics

Another versatile method for the synthesis of allylpalladium complexes involves the transmetalation reaction between a palladium(II) salt and an allyl organometallic reagent.[4] Common organometallic reagents used for this purpose include allylsilanes, allylstannanes, and allyl Grignard reagents.[4]

For instance, the reaction of an allylsilane with sodium tetrachloropalladate in methanol (B129727) yields the corresponding η³-allylpalladium chloride dimer.[4]

3. Oxidative Addition to Palladium(0)

While less common for the direct synthesis of the dimer, the oxidative addition of an allyl halide to a palladium(0) complex is a fundamental step in many catalytic cycles where allylpalladium species are intermediates.[5] This reaction involves the coordination of the allyl group to the palladium center, leading to the oxidation of palladium from the 0 to the +2 state.[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of allylpalladium chloride dimer.

Protocol 1: Synthesis from Palladium(II) Chloride and Allyl Chloride with Carbon Monoxide

This procedure describes the synthesis of a substituted allylpalladium chloride dimer (methallyl derivative) and is noted to work equally well for the parent allyl derivative.[2]

-

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Deionized water (H₂O)

-

Methanol (MeOH)

-

Methallyl chloride (or allyl chloride)

-

Carbon monoxide (CO)

-

Chloroform (B151607) (CHCl₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

-

Procedure:

-

A 500 mL round-bottomed flask equipped with a sidearm and a magnetic stir bar is charged with PdCl₂ (4.44 g, 25 mmol), NaCl (2.96 g, 50 mmol), H₂O (20 mL), and MeOH (60 mL).[2]

-

The mixture is stirred for 10 minutes to form an aqueous solution of Na₂PdCl₄.[2]

-

Methallyl chloride (7.10 g, 78 mmol) is added to the solution, and the flask is fitted with a septum.[2]

-

A needle connected to a CO cylinder is inserted through the septum, and CO is bubbled through the solution for 1 hour, with venting through a bubbler attached to the sidearm.[2]

-

During this time, the color of the solution changes from reddish-brown to yellow, and a yellow solid precipitates.[2]

-

The yellow suspension is poured into water (300 mL), and the product is extracted with chloroform (3 x 100 mL).[2]

-

The combined chloroform extracts are washed with water (3 x 50 mL) and dried over MgSO₄.[2]

-

The solvent is removed in vacuo to yield a yellow solid.[2]

-

The crude product is recrystallized from a chloroform/hexane layered system to yield the pure allylpalladium chloride dimer as a yellow, crystalline, air-stable solid.[2]

-

Protocol 2: Synthesis from Palladium(II) Chloride and Allyl Chloride with Potassium Chloride

This method avoids the use of carbon monoxide.

-

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Potassium chloride (KCl)

-

Distilled water

-

Allyl chloride

-

Chloroform

-

Magnesium sulfate

-

-

Procedure:

-

In a 250 mL round-bottom flask with a magnetic stir bar, add 250 mL of distilled water and purge with argon gas for 30 minutes.[6]

-

Under an argon atmosphere, add palladium dichloride (10 mmol, 1.77 g) and potassium chloride (20 mmol, 1.42 g) to the flask.[6]

-

Seal the flask and stir the mixture for 1 hour.[6]

-

Add an excess of allyl chloride (30 mmol) and stir at room temperature for 24 hours.[6]

-

After the reaction is complete, extract the mixture with chloroform three times.[6]

-

Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent to obtain the solid dimer.[6]

-

Quantitative Data

The following table summarizes key quantitative data from the described synthetic protocols.

| Parameter | Protocol 1 (with CO)[2] | Protocol 2 (with KCl)[3] |

| Starting Materials | PdCl₂, NaCl, Methallyl Chloride | PdCl₂, KCl, Allyl Chloride |

| PdCl₂ Amount | 4.44 g (25 mmol) | 300 g |

| Allylating Agent | Methallyl Chloride (7.10 g, 78 mmol) | Allyl Chloride (414 g) |

| Solvent | H₂O/MeOH | Water |

| Reaction Time | 1 hour | 24 hours |

| Yield | 84% (4.12 g) | 92% (285 g) |

| Product Appearance | Yellow, crystalline solid | Yellow solid |

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams, created using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

Caption: Mechanism of allylpalladium chloride dimer formation.

Caption: Experimental workflow for synthesis.

References

- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. CN114605476B - Preparation method of allyl palladium chloride dimer - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Page loading... [guidechem.com]

Spectroscopic Profile of Allylpalladium Chloride Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylpalladium chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone catalyst and precursor in organic synthesis, particularly in cross-coupling reactions.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a vital tool in the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective application and for the development of novel catalytic systems. This technical guide provides a comprehensive overview of the spectroscopic data for allylpalladium chloride dimer, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The structural characterization of allylpalladium chloride dimer is routinely achieved through a combination of spectroscopic methods. The dimeric, chloro-bridged structure with η³-coordinated allyl ligands gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of allylpalladium chloride dimer. The η³-coordination of the allyl group results in a chemically distinct environment for the central and terminal protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of allylpalladium chloride dimer typically exhibits three distinct signals corresponding to the anti-protons, syn-protons, and the central methine proton of the allyl ligand.[2] The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for Allylpalladium Chloride Dimer

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-anti | ~4.0 | Doublet | ~12.0 |

| H-syn | ~2.9 | Doublet | ~7.0 |

| H-central | ~5.4 | Multiplet | - |

Note: Data compiled from multiple sources. Precise values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further insight into the carbon framework of the complex, showing two distinct resonances for the terminal and central carbons of the allyl ligand.

Table 2: ¹³C NMR Spectroscopic Data for Allylpalladium Chloride Dimer

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |

| CH₂ (terminal) | ~63 |

| CH (central) | ~112 |

Note: Data compiled from multiple sources. Precise values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the allyl group through its characteristic C-H and C=C stretching and bending vibrations. While detailed peak lists are not always reported in general literature, the technique is consistently used to confirm the formation of the complex.[3] The key absorptions are expected in the regions typical for alkene and alkyl C-H bonds.

Table 3: Expected IR Absorption Regions for Allylpalladium Chloride Dimer

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| =C-H | Stretching | 3000-3100 |

| C-H (sp³) | Stretching | 2850-3000 |

| C=C | Stretching | 1600-1680 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the dimer and to study its fragmentation patterns. While detailed fragmentation data is scarce in readily available literature, Electrospray Ionization (ESI-MS) is a common technique for the analysis of such organometallic complexes.[4] The analysis would be expected to show peaks corresponding to the dimeric unit and potentially fragments resulting from the loss of allyl or chloride ligands.

Experimental Protocols

Synthesis of Allylpalladium Chloride Dimer

Several synthetic routes to allylpalladium chloride dimer have been reported. A common and reliable method involves the reaction of palladium(II) chloride with an allyl halide.[5][6]

Procedure:

-

To a stirred suspension of palladium(II) chloride (1.0 eq) and sodium chloride (2.0 eq) in methanol, add allyl chloride (1.5 eq).

-

Bubble carbon monoxide through the mixture for approximately one hour. During this time, the color of the suspension will change from dark brown to a bright yellow, indicating the formation of the product.

-

Pour the reaction mixture into water and extract with chloroform (B151607).

-

Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the allylpalladium chloride dimer as a yellow powder.

-

The product can be further purified by recrystallization from a mixture of chloroform and hexane.[7]

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a solution of the allylpalladium chloride dimer (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 400 MHz for ¹H).

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

-

Prepare a sample of the solid allylpalladium chloride dimer as a KBr pellet or as a mull in Nujol.

-

Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the allyl ligand.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of allylpalladium chloride dimer.

References

- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. studylib.net [studylib.net]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. CN114605476B - Preparation method of allyl palladium chloride dimer - Google Patents [patents.google.com]

- 7. cssp.chemspider.com [cssp.chemspider.com]

Crystal Structure Analysis of Allylpalladium Chloride Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of allylpalladium chloride dimer, a pivotal catalyst in organic synthesis. The document outlines the key crystallographic parameters, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular structure and the workflow for its analysis. This information is crucial for understanding the catalyst's reactivity and for the rational design of new synthetic methodologies.

Crystallographic Data

The crystal structure of allylpalladium chloride dimer, [(η³-C₃H₅)PdCl]₂, was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n. The dimeric structure is centrosymmetric, featuring two palladium atoms bridged by two chlorine atoms. Each palladium atom is coordinated to an η³-allyl group.

Unit Cell Parameters

The unit cell parameters were determined at -140 °C.[1]

| Parameter | Value[1] |

| a | 7.462 Å |

| b | 7.427 Å |

| c | 8.605 Å |

| β | 93.5° |

| Volume | 475.9 ų |

| Z | 2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Selected Bond Lengths and Angles

The intramolecular distances and angles reveal the coordination geometry around the palladium center and the nature of the palladium-allyl interaction.

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| Pd-Cl (bridging) | 2.412 |

| Pd-C (allyl, average) | 2.12 |

| C-C (allyl, average) | 1.36 |

| **Bond Angles (°) ** | |

| Cl-Pd-Cl' | 86.8 |

| Pd-Cl-Pd' | 93.2 |

| C-C-C (allyl) | 119.8[1] |

| Angle between allyl plane and Pd₂Cl₂ plane | 111.5[1] |

Experimental Protocols

Synthesis of Allylpalladium Chloride Dimer

Several methods for the synthesis of allylpalladium chloride dimer have been reported. A common and reliable procedure involves the reaction of palladium(II) chloride with allyl chloride in the presence of carbon monoxide.[2]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Allyl chloride

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Carbon monoxide (CO) gas

-

Chloroform (B151607) (CHCl₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hexane

Procedure:

-

A mixture of PdCl₂ (4.44 g, 25 mmol) and NaCl (2.96 g, 50 mmol) is suspended in a mixture of 60 mL of methanol and 20 mL of water in a 500 mL round-bottomed flask.[2]

-

The mixture is stirred to form an aqueous solution of Na₂PdCl₄.[2]

-

Allyl chloride (7.10 g, 78 mmol) is added to the solution.[2]

-

Carbon monoxide gas is bubbled through the solution for 1 hour. A color change from reddish-brown to yellow is observed, and a yellow solid precipitates.[2]

-

The yellow suspension is poured into 300 mL of water and extracted with chloroform (3 x 100 mL).[2]

-

The combined chloroform extracts are washed with water (3 x 50 mL) and dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed under reduced pressure to yield a yellow solid.[2]

-

The crude product is recrystallized from a chloroform/hexane layered system to afford pure, yellow crystals of allylpalladium chloride dimer.[2]

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for the determination of the crystal structure of allylpalladium chloride dimer.

1. Crystal Selection and Mounting:

-

A suitable single crystal of the dimer is selected under a microscope.

-

The crystal is mounted on a goniometer head. For low-temperature data collection, the crystal is typically flash-cooled in a stream of cold nitrogen gas.

2. Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

Data is collected at a low temperature (e.g., -140 °C) to minimize thermal vibrations and improve data quality.[1]

-

The diffractometer is equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).

-

A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (palladium).

-

The remaining non-hydrogen atoms are located from subsequent difference Fourier maps.

4. Structure Refinement:

-

The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to achieve the best fit between the observed and calculated structure factors.

-

Hydrogen atoms can often be located from a difference Fourier map and are typically refined with constraints.

Visualizations

Molecular Structure

Caption: Dimeric structure with bridging chlorides and η³-allyl coordination.

Experimental Workflow

Caption: From synthesis to the final crystal structure determination.

References

Thermal Stability and Decomposition of Allylpalladium(II) Chloride Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone catalyst and precursor in organic synthesis and pharmaceutical drug development. Its efficacy in a myriad of cross-coupling reactions and other transformations is well-documented. However, a thorough understanding of its thermal stability and decomposition profile is critical for ensuring reaction reproducibility, optimizing process safety, and for the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the thermal properties of allylpalladium(II) chloride dimer, including quantitative data, detailed experimental protocols for thermal analysis, and a visualization of its decomposition pathway.

Thermal Stability and Decomposition Data

Quantitative Thermal Data

| Parameter | Value | Method | Reference |

| Melting Point | 120 °C (decomposes) | Not specified | [1] |

| Decomposition Temperature | 155-156 °C | Not specified | [2] |

| Enthalpy of Formation (crystalline) | -107.6 ± 1.7 kJ/mol | Differential Scanning Calorimetry (DSC) | [3] |

Qualitative Thermal Data and Decomposition Products

Upon heating, allylpalladium(II) chloride dimer undergoes decomposition. It is advised not to heat solutions containing the dimer above 60 °C to prevent premature degradation[4]. The hazardous decomposition products identified from safety data sheets include:

The final non-gaseous product of the thermal decomposition is expected to be palladium metal or palladium oxide, depending on the atmosphere (inert or oxidative) in which the decomposition occurs.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of allylpalladium(II) chloride dimer, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following methodologies are based on best practices for the thermal analysis of air- and moisture-sensitive organometallic compounds.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss of the sample during thermal decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Sample Preparation: In an inert atmosphere glovebox, accurately weigh 5-10 mg of allylpalladium(II) chloride dimer into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600-800 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass lost at each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Sample Preparation: In an inert atmosphere glovebox, accurately weigh 2-5 mg of allylpalladium(II) chloride dimer into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. Sealing the pan is crucial to contain any volatile decomposition products and prevent contamination of the instrument.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min up to a final temperature where complete decomposition is observed (as determined by TGA).

-

-

Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks (e.g., for melting) and exothermic peaks (e.g., for decomposition). The enthalpy change (ΔH) for each transition can be calculated by integrating the area under the corresponding peak.

-

Visualizing the Decomposition Pathway

The thermal decomposition of allylpalladium(II) chloride dimer can be conceptualized as a multi-step process. The following diagram, generated using the DOT language, illustrates a plausible decomposition pathway.

Caption: A simplified logical workflow for the thermal decomposition of allylpalladium(II) chloride dimer.

Conclusion

This technical guide consolidates the available data on the thermal stability and decomposition of allylpalladium(II) chloride dimer. The provided quantitative data, including its decomposition temperature and enthalpy of formation, serves as a critical reference for its handling and use in chemical synthesis. The detailed experimental protocols for TGA and DSC offer a standardized approach for researchers to further investigate its thermal properties. A comprehensive understanding of these characteristics is paramount for the safe and effective application of this versatile palladium catalyst in research and development.

References

- 1. Allylpalladium(II) Chloride Dimer | 12012-95-2 [chemicalbook.com]

- 2. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]

- 3. The enthalpy of formation of π-allylpalladium(I) chloride dimer and the palladium–allyl bond energy - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. studylib.net [studylib.net]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Allylpalladium Chloride Dimer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of allylpalladium chloride dimer ([Pd(C₃H₅)Cl]₂), a pivotal catalyst in modern organic synthesis. Understanding its solubility is critical for reaction optimization, catalyst handling, and the development of robust synthetic methodologies. This document outlines qualitative solubility in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates a key catalytic application.

Executive Summary

Allylpalladium chloride dimer is a yellow, air-stable crystalline solid widely employed as a precatalyst in a multitude of organic reactions, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its efficacy and utility are intrinsically linked to its solubility in the reaction medium. This guide consolidates available solubility data, presents methodologies for its precise measurement, and offers visual representations of experimental workflows and catalytic cycles to aid researchers in its practical application.

Solubility Profile

While precise quantitative solubility data for allylpalladium chloride dimer is not extensively published, a qualitative understanding has been established through various chemical supplier datasheets and publications. The compound is generally soluble in many common chlorinated and polar aprotic organic solvents.[1][3][4][5]

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of allylpalladium chloride dimer in common organic solvents. This information is crucial for selecting appropriate solvents for reactions and stock solution preparation.

| Solvent | Formula | Type | Reported Solubility | Citation(s) |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Very Soluble | [3] |

| Chloroform | CHCl₃ | Chlorinated | Soluble | [1][4][5] |

| Dichloroethane | C₂H₄Cl₂ | Chlorinated | Very Soluble | [3] |

| Benzene (B151609) | C₆H₆ | Aromatic | Soluble | [1][4] |

| Toluene | C₇H₈ | Aromatic | Slightly Soluble | [3] |

| Acetone | C₃H₆O | Ketone | Soluble | [1][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | [4] |

| Methanol | CH₃OH | Alcohol | Soluble | [1][5] |

| Water | H₂O | Protic | Insoluble/Decomposes | [1][3] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility values (e.g., for kinetic studies, process scale-up, or formulation development), the following detailed experimental protocols are provided. These methods can be adapted to determine the solubility of allylpalladium chloride dimer in a solvent of choice.

Gravimetric Method

This "shake-flask" method is a fundamental technique for determining thermodynamic solubility. It involves creating a saturated solution and then quantifying the dissolved solute by mass after solvent evaporation.

3.1.1 Materials and Equipment

-

Allylpalladium chloride dimer (min. 98% purity)

-

Anhydrous solvent of interest

-

Analytical balance (± 0.1 mg readability)

-

Vials with screw caps (B75204) or a flask with a stopper

-

Constant temperature shaker or orbital shaker

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Pre-weighed, clean, and dry evaporating dish or vial

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

3.1.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of allylpalladium chloride dimer to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled and recorded.

-

Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a drying oven (ensure the temperature is well below the decomposition temperature of the dimer, which is around 120-155°C) or under reduced pressure in a vacuum oven.[1]

-

Quantification: Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.[6][7]

-

Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of filtrate in mL) * 100

UV-Vis Spectrophotometric Method

This method is suitable for solvents in which allylpalladium chloride dimer exhibits a distinct UV-Vis absorbance. It requires the creation of a calibration curve.

3.2.1 Materials and Equipment

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

-

All materials listed for the Gravimetric Method (for preparing the saturated solution)

-

Volumetric flasks and pipettes for serial dilutions

3.2.2 Procedure

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of allylpalladium chloride dimer in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

Prepare Calibration Standards: Prepare a stock solution of known concentration by accurately weighing a small amount of the dimer and dissolving it in a known volume of solvent. Perform a series of accurate serial dilutions to create a set of at least five calibration standards of decreasing concentrations.

-

Generate Calibration Curve: Measure the absorbance of each calibration standard at λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'm' is the slope.[8][9]

-

Prepare and Analyze Saturated Solution: Prepare a saturated solution and filter it as described in the Gravimetric Method (steps 1-3).

-

Dilution and Measurement: Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Concentration of diluted sample (Cdil) = (Absorbance - y-intercept) / slope

Solubility (S) = Cdil * Dilution Factor

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of allylpalladium chloride dimer.

Caption: Workflow for Solubility Determination

Role in Suzuki-Miyaura Cross-Coupling

Allylpalladium chloride dimer serves as a robust precatalyst that, upon activation, generates the active Pd(0) species required for the catalytic cycle. The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura reaction.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling

Conclusion

The solubility of allylpalladium chloride dimer is a critical parameter for its effective use in organic synthesis. While quantitative data remains sparse in the literature, its high solubility in chlorinated solvents and moderate solubility in other common organic solvents like THF, acetone, and benzene provide a good starting point for reaction setup. For applications demanding higher precision, the detailed gravimetric and UV-Vis spectrophotometric protocols provided in this guide offer a reliable framework for in-house determination. The visualizations of the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction further serve to demystify the practical aspects of working with this important catalyst.

References

- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. Allylpalladium(II) chloride dimer, Pd 56.0% min 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. Allylpalladium(II) Chloride Dimer | 12012-95-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Allylpalladium(II) Chloride Dimer | 12012-95-2 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. kbcc.cuny.edu [kbcc.cuny.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Allylpalladium(II) Chloride Dimer (CAS: 12012-95-2)

For Researchers, Scientists, and Drug Development Professionals

Allylpalladium(II) chloride dimer, with the CAS number 12012-95-2, is a pivotal organopalladium compound widely utilized in organic synthesis.[1][2] This yellow, air-stable crystalline solid serves as a versatile precatalyst for a multitude of transformations, including cross-coupling reactions, allylic alkylations, and aminations.[2][3][4] Its dimeric structure, featuring two palladium centers bridged by chloride ligands, readily cleaves in the presence of Lewis bases to form catalytically active monomeric species. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and workflow diagrams.

Core Properties and Identification

Allylpalladium(II) chloride dimer is characterized by its distinct chemical and physical properties, which are crucial for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of Allylpalladium(II) Chloride Dimer

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Cl₂Pd₂ | [5][6] |

| Molecular Weight | 365.89 g/mol | [5][6] |

| Appearance | Yellow to yellow-green crystalline powder/solid | [1][3][4] |

| Melting Point | 120 °C (decomposes) | [1][6] |

| Solubility | Soluble in chloroform (B151607), benzene, acetone, methanol. Insoluble in water. | [7] |

| Stability | Air-stable, but sensitive to moisture.[2][8] | |

| Storage Temperature | 2-8°C, under inert gas is recommended.[5][9][10] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 12012-95-2 | [5] |

| EC Number | 234-579-8 | [5][10] |

| IUPAC Name | Di-μ-chlorobis[(η³-allyl)palladium] | |

| Synonyms | Allylpalladium(II) chloride dimer, Bis(allyl)dichlorodipalladium(II), APC | [6][7] |

| InChI Key | TWKVUTXHANJYGH-UHFFFAOYSA-L | [5][10] |

| MDL Number | MFCD00044874 | [5][6] |

Safety and Handling

Proper handling and storage are essential when working with Allylpalladium(II) chloride dimer due to its potential health hazards.

Table 3: Safety Information

| Hazard Category | GHS Classification and Precautionary Statements | Reference |

| Health Hazards | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. | [9][11][12] |

| Prevention | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9][11][12] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9][11] |

| Storage | P405: Store locked up. Keep container tightly closed in a dry and well-ventilated place. Recommended storage at 2-8°C. | [9] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [12] |

Synthesis and Experimental Protocols

The most common preparation of Allylpalladium(II) chloride dimer involves the reaction of a palladium(II) salt with an allyl source.

This method involves the carbonylation of an aqueous methanolic solution of palladium(II) chloride and allyl chloride.[2][7]

Methodology:

-

A mixture of Palladium(II) chloride (PdCl₂, 4.44 g, 25 mmol) and Sodium chloride (NaCl, 2.96 g, 50 mmol) is prepared in a 500 mL round-bottomed flask.[13]

-

Water (20 mL) and Methanol (60 mL) are added, and the mixture is stirred for 10 minutes to form the Na₂PdCl₄ complex in solution.[13]

-

Allyl chloride (or methallyl chloride, 7.10 g, 78 mmol) is added to the reddish-brown solution.[13]

-

Carbon monoxide (CO) gas is bubbled through the solution. The reaction is stirred for approximately 1 hour.[13]

-

During the reaction, the color changes from reddish-brown to yellow, and a yellow solid precipitates.[13]

-

The yellow suspension is poured into water (300 mL), and the product is extracted with chloroform (3 x 100 mL).[13]

-

The combined organic extracts are washed with water (3 x 50 mL) and dried over magnesium sulfate (B86663) (MgSO₄).[13]

-

The solvent is removed under reduced pressure (in vacuo) to yield a yellow solid.[13]

-

The crude product can be recrystallized from a chloroform/hexane layered system to yield the pure, yellow, crystalline Allylpalladium(II) chloride dimer.[13]

Caption: Synthesis Workflow of Allylpalladium(II) Chloride Dimer.

Chemical Reactivity and Applications

Allylpalladium(II) chloride dimer is a precatalyst, meaning it must be activated to perform its catalytic function. This typically involves the cleavage of the chloride bridges by a Lewis base (e.g., a phosphine (B1218219) ligand) to form a monomeric palladium(II) complex. This monomer is the entry point into various catalytic cycles.

Caption: Activation of the Dimer to the Catalytic Monomer.

This catalyst is instrumental in several key organic reactions.

It is an effective catalyst for the Heck reaction, which forms a substituted alkene from the reaction of an unsaturated halide with an alkene.[1][4]

The dimer, in conjunction with suitable ligands, catalyzes the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide to form a new carbon-carbon bond.[1] N-heterocyclic carbene-palladium-η³-allyl chloride complexes, derived from the dimer, are particularly efficient for this purpose.[5]

It serves as a precatalyst for the Buchwald-Hartwig amination, a reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide.[5]

As its name suggests, it is a key catalyst for allylic alkylation reactions, where a nucleophile displaces a leaving group on an allylic substrate.[4]

This protocol describes the use of Allylpalladium(II) chloride dimer in a Hiyama-type cross-coupling of an aryl iodide with an organosilane.

Methodology:

-

Under an argon atmosphere, add Allylpalladium(II) chloride dimer (2.7 mg, 0.0075 mmol) and trimethylvinylsilane (40 mg, 0.40 mmol) to a reaction vessel containing HMPA (hexamethylphosphoramide, 0.3 mL) at 0 °C.

-

Add a THF solution of TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate, 1.0 M, 0.40 mL, 0.40 mmol) to the mixture.

-

Inject 1-iodonaphthalene (B165133) (76 mg, 0.30 mmol) into the resulting solution.

-

Stir the reaction mixture at 50 °C for 2 hours.

-

Upon completion, remove the bulk of the solvent by passing the reaction mixture through a short silica (B1680970) gel column, eluting with pentane (B18724).

-

Evaporation of the pentane under reduced pressure yields the purified product, 1-vinylnaphthalene.

Caption: Simplified Catalytic Cycle for Cross-Coupling Reactions.

Conclusion

Allylpalladium(II) chloride dimer is a cornerstone precatalyst in modern organic synthesis. Its stability, ease of handling, and versatile reactivity make it an invaluable tool for constructing complex molecular architectures, particularly in the development of pharmaceuticals and advanced materials. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is critical for its effective and innovative application in research and development.

References

- 1. Allylpalladium(II) Chloride Dimer | 12012-95-2 [chemicalbook.com]

- 2. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. Allylpalladium_chloride_dimer [chemeurope.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Allylpalladium(II) Chloride Dimer | 12012-95-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Handling and Storage of Allylpalladium Chloride Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allylpalladium chloride dimer, a prominent organometallic reagent, is a cornerstone in modern synthetic chemistry, particularly in facilitating a myriad of cross-coupling reactions. Its efficacy, however, is matched by its hazardous nature, necessitating stringent handling and storage protocols to ensure laboratory safety and experimental integrity. This technical guide provides an in-depth overview of the essential precautions, experimental methodologies, and safety workflows associated with the use of allylpalladium chloride dimer.

Safety and Hazard Information

Allylpalladium chloride dimer is a toxic and corrosive compound that requires careful handling in a controlled laboratory environment. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1] Long-term exposure may have adverse health effects.

Personal Protective Equipment (PPE)

When handling allylpalladium chloride dimer, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation and absorption of the harmful substance. |

| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area such as a fume hood is essential. For larger quantities or in situations with potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the risk of inhaling the toxic dust or fumes. |

Engineering Controls

Proper engineering controls are critical for minimizing the risk of exposure to allylpalladium chloride dimer.

| Control Measure | Description |

| Fume Hood | All handling of the solid and its solutions should be performed in a certified chemical fume hood. |

| Ventilation | Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions. |

| Eyewash Station & Safety Shower | Must be readily accessible in the immediate vicinity of the handling area. |

Storage and Stability

Proper storage of allylpalladium chloride dimer is crucial for maintaining its chemical integrity and preventing hazardous situations.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer at temperatures between -20°C and -10°C is recommended for long-term stability. Short-term storage at 2-8°C is also acceptable. | The compound is sensitive to heat and can decompose over time at ambient temperatures. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound is sensitive to air and moisture. |

| Container | Keep in a tightly sealed, clearly labeled container. | To prevent exposure to air and moisture and to ensure proper identification. |

| Incompatible Materials | Store away from strong oxidizing agents. | To prevent vigorous or explosive reactions. |

Handling Procedures and Spill Management

A systematic approach to handling and waste disposal is essential for a safe laboratory environment.

General Handling Workflow

Spill Response Protocol

In the event of a spill, a clear and immediate response is critical to mitigate exposure and contamination.

Chemical Incompatibility

Understanding the chemical incompatibilities of allylpalladium chloride dimer is vital to prevent hazardous reactions.

Experimental Protocol: Tsuji-Trost Allylation

The Tsuji-Trost reaction is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst, often allylpalladium chloride dimer, to facilitate the substitution of an allylic leaving group with a nucleophile. The following is a representative protocol.

Reaction: Allylation of Dimethyl Malonate

Materials:

-

Allylpalladium chloride dimer

-

Dimethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Allyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer, etc.)

-

Inert atmosphere setup (argon or nitrogen)

Procedure:

-

Preparation of the Nucleophile:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF to the suspension.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

-

Catalyst Activation:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve allylpalladium chloride dimer (0.025 equivalents) and triphenylphosphine (0.1 equivalents) in anhydrous THF.

-

Stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.

-

-

Reaction Execution:

-

To the flask containing the active catalyst, add the solution of the sodium salt of dimethyl malonate via cannula.

-

Add allyl acetate (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired allylated product.

-

This guide provides a foundational understanding of the critical safety and handling considerations for allylpalladium chloride dimer. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and the successful execution of synthetic procedures. Always consult the most current Safety Data Sheet (SDS) for the specific material being used and follow all institutional safety guidelines.

References

In-Depth Technical Guide: Air and Moisture Sensitivity of Allylpalladium Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylpalladium(II) chloride dimer ([(η³-C₃H₅)PdCl]₂) is a pivotal catalyst and precursor in organic synthesis, valued for its role in a myriad of cross-coupling reactions. Despite its widespread use, conflicting reports exist regarding its stability towards air and moisture, creating ambiguity in its handling, storage, and application. This technical guide provides a comprehensive analysis of the air and moisture sensitivity of allylpalladium chloride dimer, consolidating available data to offer clear recommendations for its use. This document addresses the nuances of its reported "air-stable" nature, details recommended handling and storage protocols, and presents hypothesized degradation pathways.

Introduction

Allylpalladium chloride dimer is a yellow, crystalline solid that serves as a common entry point for the generation of catalytically active Pd(0) species. Its dimeric structure, featuring bridging chloride ligands, provides a degree of stability. However, the palladium-allyl and palladium-chloride bonds are susceptible to cleavage under various conditions, including exposure to atmospheric oxygen and water. Understanding the kinetics and products of this degradation is crucial for ensuring reproducibility in catalytic reactions and for the safe, effective management of this important reagent.

Air and Moisture Sensitivity: A Critical Evaluation

The stability of allylpalladium chloride dimer is a subject of considerable practical importance, with literature and commercial sources presenting seemingly contradictory information.

The "Air-Stable" Misnomer

Several sources, including Wikipedia and some chemical suppliers, describe allylpalladium chloride dimer as an "air-stable" compound.[1][2] This characterization is likely a relative one, implying that the compound can be weighed and handled in the open atmosphere for brief periods without immediate, visible decomposition. This is in contrast to many other highly reactive organometallic reagents, such as organolithiums, which can be pyrophoric.

Evidence for Air and Moisture Sensitivity

Conversely, a substantial body of evidence points to the compound's sensitivity to both air and moisture, particularly over extended periods. Multiple safety data sheets (SDS) from major chemical suppliers explicitly label it as "air sensitive" and "moisture sensitive".[3]

A key piece of observational evidence comes from a synthetic procedure noting that the allyl derivative of palladium chloride dimer has a shorter shelf life than its methallyl counterpart, with the formation of palladium metal observed after three months of storage.[4] This slow decomposition into palladium black is a common indicator of the degradation of palladium complexes.

Long-term storage recommendations consistently advise keeping the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (typically 2-8°C).[5] These precautions would be unnecessary if the compound were truly air and moisture stable.

Quantitative Data on Stability

| Parameter | Observation | Conditions | Source(s) |

| Appearance of Solid | Yellow to yellow-green crystalline solid | As supplied | [6][7] |

| Long-Term Stability | Formation of palladium metal observed | After three months (allyl derivative) | [4] |

| Recommended Storage | 2-8°C, under inert gas | Long-term | [5] |

| Short-Term Handling | Can be handled in air for short periods | Ambient | [1][2] |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), acetone, benzene, and methanol. Insoluble in water. | Standard laboratory conditions | [2] |

Proposed Degradation Pathways

In the absence of detailed mechanistic studies, the degradation of allylpalladium chloride dimer in the presence of air and moisture can be hypothesized to proceed through several pathways. The primary decomposition product observed is palladium metal (Pd(0)).

Hydrolysis

In the presence of moisture, the chloride bridges of the dimer can be susceptible to hydrolysis. This could lead to the formation of palladium hydroxide (B78521) species, which are unstable and can readily decompose to palladium(II) oxide and subsequently to palladium metal.

Caption: Proposed Hydrolysis Pathway of Allylpalladium Chloride Dimer.

Oxidation

Exposure to atmospheric oxygen can lead to the oxidation of the allyl ligand and subsequent reduction of the palladium center. The exact mechanism is likely complex and may involve radical intermediates.

Caption: Proposed Oxidation Pathway of Allylpalladium Chloride Dimer.

Experimental Protocols

Given the sensitivity of allylpalladium chloride dimer, adherence to proper handling and storage protocols is paramount to ensure its integrity and the success of subsequent reactions.

Recommended Storage Protocol

-

Atmosphere: Store the solid compound under a dry, inert atmosphere such as argon or nitrogen.

-

Temperature: For long-term storage, maintain the temperature between 2°C and 8°C.[5]

-

Container: Use a well-sealed container, such as a Schlenk flask or a vial with a PTFE-lined cap sealed with paraffin (B1166041) film.

-

Location: Store in a dark location to minimize exposure to light, as some organometallic compounds are light-sensitive.

Protocol for Handling and Dispensing

This protocol is designed for transferring the solid reagent in a laboratory setting.

Caption: Workflow for Handling Allylpalladium Chloride Dimer.

Materials:

-

Allylpalladium chloride dimer

-

Schlenk flask or glovebox

-

Source of dry, inert gas (argon or nitrogen)

-

Dry, degassed solvents and reagents

-

Oven-dried glassware

Procedure:

-

Preparation: All glassware should be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: The handling of allylpalladium chloride dimer should ideally be performed in a glovebox. If a glovebox is not available, a Schlenk line should be used to maintain an inert atmosphere.

-

Weighing: If weighing outside of a glovebox, do so quickly to minimize exposure to the atmosphere. A positive pressure of inert gas over the solid during weighing is recommended.

-

Dissolution: If preparing a stock solution, use dry, degassed solvents. Solvents should be purified using a solvent purification system or by standard distillation techniques.

-

Reaction Setup: Add the solid or a solution of the dimer to the reaction vessel under a positive pressure of inert gas.

-

Storage of Unused Reagent: After dispensing, the container should be flushed with inert gas, tightly sealed, and returned to cold storage.

Protocol for Monitoring Decomposition

The decomposition of allylpalladium chloride dimer can be monitored qualitatively and quantitatively using spectroscopic techniques.

5.3.1. Visual Inspection:

-

Observation: The appearance of black or gray precipitates (palladium black) in the yellow solid is a clear indication of decomposition.

-

Frequency: Visually inspect the stored compound monthly.

5.3.2. NMR Spectroscopy:

-

Technique: ¹H NMR spectroscopy is a powerful tool for assessing the purity of the dimer and detecting the formation of organic byproducts.

-

Procedure:

-

Prepare a sample for NMR analysis by dissolving a small amount of the dimer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube under an inert atmosphere.

-

Acquire a ¹H NMR spectrum. The characteristic peaks of the allyl protons should be sharp and well-defined.

-

The appearance of new signals or a decrease in the integration of the allyl proton signals relative to an internal standard can indicate decomposition. Broadening of the signals may also suggest the presence of paramagnetic palladium species.

-

Conclusion

While allylpalladium chloride dimer is often referred to as "air-stable," this term should be interpreted with caution. It is more accurately described as a compound that can be handled in the air for short durations but is sensitive to long-term exposure to both air and moisture. For reproducible results in catalysis and to ensure the longevity of the reagent, it is imperative to store and handle allylpalladium chloride dimer under a dry, inert atmosphere and at reduced temperatures. The lack of quantitative data on its decomposition underscores the need for further research in this area to provide a more complete understanding of its stability profile. Researchers, scientists, and drug development professionals should adopt stringent air-sensitive handling techniques to maintain the quality and reactivity of this valuable catalyst.

References

- 1. studylib.net [studylib.net]

- 2. Allylpalladium_chloride_dimer [chemeurope.com]

- 3. fishersci.com [fishersci.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Allylpalladium(II) chloride dimer 98 12012-95-2 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. Page loading... [wap.guidechem.com]

The Genesis and Evolution of Allylpalladium Catalysis: An In-depth Technical Guide

Abstract: The discovery and development of allylpalladium catalysts have revolutionized modern organic synthesis, providing a powerful platform for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This technical guide traces the historical trajectory of this field, from the initial synthesis of the foundational allylpalladium chloride dimer to the seminal Tsuji-Trost reaction and the subsequent advent of asymmetric allylic alkylation. Detailed experimental protocols for key historical reactions, quantitative data from seminal publications, and mechanistic diagrams are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Early Discoveries: The Synthesis and Characterization of Allylpalladium Chloride Dimer

The journey into allylpalladium catalysis began with the synthesis and characterization of its cornerstone precursor, the allylpalladium chloride dimer, [(η³-C₃H₅)PdCl]₂. This yellow, air-stable crystalline solid serves as a crucial entry point for the generation of catalytically active allylpalladium species.[1]

One of the earliest reported methods for its preparation involves the reaction of palladium(II) chloride with allyl chloride. A common laboratory-scale synthesis involves purging carbon monoxide through a methanolic aqueous solution of sodium tetrachloropalladate and allyl chloride.[1] Another method involves the reaction of propene with palladium(II) trifluoroacetate, followed by an ion exchange with chloride.[1]

The dimeric structure of this complex is centrosymmetric, with each allyl group positioned at an angle of approximately 111.5° to the plane formed by the palladium and chlorine atoms.[1] The stability and well-defined structure of the allylpalladium chloride dimer made it an ideal subject for early investigations into the reactivity of π-allyl metal complexes.

Experimental Protocol: Synthesis of Allylpalladium Chloride Dimer

This protocol is adapted from established laboratory procedures.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Allyl chloride

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Carbon monoxide (CO) gas

-

Chloroform (CHCl₃)

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve palladium(II) chloride and sodium chloride in a mixture of methanol and water to form a solution of sodium tetrachloropalladate (Na₂PdCl₄).

-

To this solution, add an excess of allyl chloride.

-

Purge the solution with carbon monoxide gas with vigorous stirring. The reaction mixture will gradually change color from reddish-brown to yellow, and a yellow solid will precipitate.

-

After the reaction is complete (typically monitored by the cessation of CO uptake or by TLC), the yellow suspension is poured into water.

-

The product is extracted with chloroform.

-

The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude allylpalladium chloride dimer as a yellow solid.

-

The product can be further purified by recrystallization from a chloroform/hexane layered system to afford a yellow, crystalline, air-stable solid.

The Seminal Tsuji-Trost Reaction: A Paradigm Shift in Carbon-Carbon Bond Formation

In 1965, Jiro Tsuji reported a groundbreaking discovery that would lay the foundation for a new era in organic synthesis.[2][3] Tsuji demonstrated that π-allylpalladium complexes could react with carbon nucleophiles, such as the sodium salt of diethyl malonate, to form new carbon-carbon bonds.[2] This initial work, however, was stoichiometric in palladium.[4]

The major breakthrough that transformed this reaction into a catalytic process was achieved by Barry M. Trost in 1973.[2][4] Trost introduced the use of phosphine (B1218219) ligands, such as triphenylphosphine, which facilitated the in situ generation of a Pd(0) species from a Pd(II) precursor and enabled a catalytic cycle.[2][5] This catalytic variant, now famously known as the Tsuji-Trost reaction, has become an indispensable tool for synthetic chemists.[2]

The reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.[2] A wide range of nucleophiles, including stabilized carbanions, amines, and phenols, can be employed, making it a versatile method for constructing diverse molecular architectures.[4]

Quantitative Data from Early Tsuji-Trost Reactions

The following table summarizes data from early examples of the Tsuji-Trost reaction, highlighting the impact of phosphine ligands on reaction efficiency.

| Allylic Substrate | Nucleophile | Catalyst System | Product(s) | Yield (%) | Reference |

| Allylpalladium chloride dimer | Sodium diethyl malonate | Stoichiometric | Mono- and dialkylated products | Mixture | [2] |

| Allylic acetate (B1210297) | Sodium dimethyl malonate | Pd(PPh₃)₄ | Allylated malonate | High | [6] |

| Allylic acetate | Phenol | Pd(PPh₃)₄ | Allyl phenyl ether | High | [6] |

Experimental Protocol: A Representative Tsuji-Trost Reaction

This generalized protocol is based on early reports of the catalytic reaction.

Materials:

-

Allylic acetate

-

Dimethyl malonate

-

Sodium hydride (NaH) or another suitable base

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend sodium hydride in anhydrous THF.

-

To this suspension, add dimethyl malonate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

To the solution of the nucleophile, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Add the allylic acetate to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

The Quest for Asymmetry: Development of Chiral Ligands

The development of the Tsuji-Trost reaction opened up new avenues for asymmetric synthesis. The use of chiral phosphine ligands in place of achiral ones allowed for the enantioselective synthesis of a wide range of chiral molecules.[2] Barry Trost was a pioneer in this area, developing a class of C₂-symmetric diaminocyclohexyl (DACH)-based ligands, now known as Trost ligands.[7] These ligands have proven to be highly effective in a variety of asymmetric allylic alkylation (AAA) reactions, often providing high yields and excellent enantioselectivities.[2][7]

The mechanism of enantioselection in these reactions is complex and can involve several factors, including the structure of the ligand, the nature of the nucleophile, and the reaction conditions. The chiral ligand creates a chiral environment around the palladium center, which can differentiate between the two enantiotopic faces of the π-allyl intermediate or the two enantiotopic termini of a meso-π-allyl intermediate.

Quantitative Data for Asymmetric Allylic Alkylation

The following table presents representative data from early and significant examples of Trost's asymmetric allylic alkylation, showcasing the high levels of enantioselectivity achieved with chiral ligands.

| Allylic Substrate | Nucleophile | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |

| Cyclic allylic acetate | Dimethyl malonate | (S,S)-Trost Ligand | Chiral malonate derivative | High | >95 | [7] |

| 1,3-Diphenyl-2-propenyl acetate | Phenol | (S,S)-Trost Ligand | (-)-Enantiomer of aryl ether | 72 | 88 | [2] |